4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with ethyl 3-ethoxybenzoate under reflux conditions, followed by cyclization and amination reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted pyridopyrimidine derivatives
Scientific Research Applications
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of kinases, which are involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another kinase inhibitor with potential therapeutic applications.
Pyrazolo[4,3-d]pyrimidine derivatives: Known for their kinase inhibitory activities and potential as anticancer agents.
Uniqueness
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ethoxy groups enhance its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets effectively.
Properties
CAS No. |
917759-94-5 |
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Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H18N4O2/c1-3-22-12-7-5-6-11(10-12)13-8-9-14-15(19-13)16(23-4-2)21-17(18)20-14/h5-10H,3-4H2,1-2H3,(H2,18,20,21) |
InChI Key |
LPFHIJODYHMGHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C2)N=C(N=C3OCC)N |
Origin of Product |
United States |
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